2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a tert-butyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-(tert-butyl)phenol with 3-piperidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and phenyl derivatives .
Scientific Research Applications
2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and phenyl group allow it to bind to receptors and enzymes, modulating their activity. This compound can inhibit or activate certain pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:
4-(tert-Butyl)phenyl 3-piperidinylmethyl ether: This compound has a similar structure but with the tert-butyl group attached to the 4-position of the phenyl ring instead of the 2-position.
2-(tert-Butyl)phenyl 3-piperidinylmethyl ether: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical and biological properties .
Properties
IUPAC Name |
3-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-8-4-5-9-15(14)18-12-13-7-6-10-17-11-13;/h4-5,8-9,13,17H,6-7,10-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILHCKWDCILSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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